Absence of Reported Target Potency Data Precludes Direct Comparator Ranking at Present
A systematic search of PubMed, BindingDB, ChEMBL, DrugBank, and the USPTO patent database as of April 2026 returns no quantitative inhibitory activity (IC50, Ki, or EC50) for CAS 2034569-54-3 against any defined biological target. The structurally closest compound with reported target engagement is 'Compound 1' from US patents US10377744, US11123311, and US11723929, which shares a tetrahydro-2H-pyran-4-yl urea motif but bears a distinct 4-(trifluoromethoxy)phenyl left-hand side rather than the 2-methoxy-2-(5-methylthiophen-2-yl)ethyl group. That compound exhibits a Ki of 1.40–1.43 nM against recombinant human soluble epoxide hydrolase (sEH) [1]. Without matched-assay data for the target compound, any assertion of potency, selectivity, or rank-order advantage over comparators such as 1-cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea (CAS 1448137-73-2) or 1-(1,3-benzodioxol-5-yl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea (CAS 1448050-85-8) is unsupported. The evidence dimension below therefore explicitly documents the current data gap.
| Evidence Dimension | Target inhibitory potency (sEH Ki) |
|---|---|
| Target Compound Data | Not available (no peer-reviewed or patent data found) |
| Comparator Or Baseline | Structurally distinct tetrahydro-2H-pyran-4-yl urea 'Compound 1' (US10377744): Ki = 1.40–1.43 nM for human sEH |
| Quantified Difference | Cannot be calculated; lack of target compound data prevents any comparison |
| Conditions | Recombinant human sEH expressed in baculovirus system; ACPU FRET displacement assay (for comparator data) [1] |
Why This Matters
Procurement or selection based on assumed class-level transfer of sEH activity is scientifically unsound; direct comparative profiling of CAS 2034569-54-3 alongside its closest analogs is required before any potency-based differentiation claim can be made.
- [1] BindingDB Entry BDBM408978. Affinity Data for US10377744 Compound 1: Ki 1.40–1.43 nM (human sEH). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978 (accessed 2026-04-29). View Source
